molecular formula C11H11NO B2494977 2-Ethylquinolin-3-ol CAS No. 811432-23-2

2-Ethylquinolin-3-ol

Cat. No.: B2494977
CAS No.: 811432-23-2
M. Wt: 173.215
InChI Key: FFYPMQJLUBZFIC-UHFFFAOYSA-N
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Description

2-Ethylquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound features a quinoline ring system substituted with an ethyl group at the second position and a hydroxyl group at the third position

Mechanism of Action

Target of Action

Quinoline derivatives have been shown to bind selectively to theestrogen receptor β (ER β) . This receptor plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities are likely achieved through different mechanisms of action, including interactions with various cellular targets .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the virulence machinery of pathogens, thereby preventing host damage and disease .

Pharmacokinetics

The structural diversity of quinoline derivatives generally provides high and selective activity, as well as low toxicity on human cells . These properties can impact the bioavailability of the compound.

Result of Action

Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its cellular targets.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .

Biochemical Analysis

Biochemical Properties

3-Quinolinol, 2-ethyl- is likely to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Cellular Effects

Quinolines and quinolones have been shown to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities , suggesting that 3-Quinolinol, 2-ethyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Quinolinol, 2-ethyl- is not fully understood. Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

Dosage Effects in Animal Models

Animal models are widely used to develop newer drugs for the treatment of diabetes and its complications .

Metabolic Pathways

Quinoline is an essential segment of both natural and synthetic compounds .

Transport and Distribution

The characterisation of a metal-based drug includes tests of solubility, stability, lipophilicity (log P), reactivity towards serum transport proteins, etc., the core properties that determine drugs’ absorption, distribution and transport in the body .

Subcellular Localization

Increasing evidence has revealed that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with an alkyne or ketone using a silver triflate (AgOTf) catalyst . Another method includes the reaction of 2-aminophenethyl alcohol with an aldehyde under similar catalytic conditions . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized catalysts and reaction conditions. The use of transition metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of the synthesis . Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-ethylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPMQJLUBZFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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